N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide
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Overview
Description
N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a tert-butylphenyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of Substituents: The tert-butylphenyl group and the carboxamide group are introduced through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can inhibit or activate enzymes or receptors involved in biological processes.
Modulating Signal Transduction Pathways: The compound may influence pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a borate and sulfonamide group and is used in organic synthesis and drug development.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound is a pyrazole derivative with applications in medicinal chemistry.
Uniqueness
N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a tert-butylphenyl group and a carboxamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H23NOS |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C18H23NOS/c1-12-10-15(11-21-12)17(20)19-13(2)14-6-8-16(9-7-14)18(3,4)5/h6-11,13H,1-5H3,(H,19,20) |
InChI Key |
OFJPLBUPDCQPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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